Cas no 157810-81-6 (Indinavir sulfate)

Indinavir sulfate 化学的及び物理的性質
名前と識別子
-
- Indinavir sulfate
- (1(1S,2R),5(S))-2,3,5-Trideoxy-N-(2,3-dihydro-2-hydroxy-1H-inden-1-yl)-5-(2-(((1,1-dimethylethyl)amino)carbonyl)-4-(3-pyridinylmethyl)-1-piperazinyl)-2-(phenylmethyl)-D-erythro-pentonamide sulfate
- Indinavir (sulfate)
- CRIXIVAN
- IDV
- INDIGOWOADROOTEXTRACT
- Indinavir
- INDINAVIR SULPHATE
- indinavirsulfate(subjecttopatentfree)
- L735524 sulfate
- L-735524 sulfate
- MK-639
- MK639 sulfate
- MK-639 sulfate
- MK-639,Crixivan
- Indinavir sulfate ethanolate
- Indinavir & Indinavir Sulfate
- Indinavir sulfate###Unii-9mg78X43zt
- INDINAVIR SULPHATE [EMA EPAR]
- Sulfate, Indinavir
- L-735,524
- L 735524
- (alphaR,gammaS,2S)-alpha-Benzyl-2-(tert-butylcarbamoyl)-gamma-hydroxy-N-((1S,2R)-2-hydroxy-1-indanyl)-4-(3-pyridylmethyl)-1-piperazinevaleramide sulfate (1:1) (salt)
- Tox21_302415
- C08089
- Indinavir sulfate (USP)
- (.ALPHA.R,.GAMMA.S,2S)-.ALPHA.-BENZYL-2-(TERT-BUTYLCARBAMOYL)-.GAMMA.-HYDROXY-N-((1S,2R)-2-HYDROXY-1-INDANYL)-4-(3-PYRIDYLMETHYL)-1-PIPERAZINEVALERAMIDE SULPHATE (1:1) (SALT)
- INDINAVIR SULFATE [ORANGE BOOK]
- Tox21_111687_1
- UNII-771H53976Q
- NCGC00159460-02
- HMS3715L06
- INDINAVIR SULFATE (USP MONOGRAPH)
- MK 639
- HMS2051P19
- D-ERYTHRO-PENTONAMIDE, 2,3,5-TRIDEOXY-N-(2,3-DIHYDRO-2-HYDROXY-1H-INDEN-1-YL)-5-(2-(((1,1-DIMETHYLETHYL)AMINO)CARBONYL)-4-(3-PYRIDINYLMETHYL)-1-PIPERAZINYL)-2-(PHENYLMETHYL)-, (1(1S,2R,5(S))-, SULPHATE (1:1) (SALT)
- CHEBI:5899
- INDINAVIR SULFATE (MART.)
- D-erythro-Pentonamide,3,5-trideoxy-N-(2,3-dihydro-2- hydroxy-1H-inden-1-yl)-5-[2-[[(1,1-dimethylethyl)amino] carbonyl]-4-(3-pyridinylmethyl)-1-piperazinyl]-2-(phenylmethyl)-, [1(1S,2R),5(S)-, sulfate (1:1) (salt)
- Indinaviri sulfas
- NSC697197
- INDINAVIR SULFATE [WHO-IP]
- INDINAVIR SULFATE [MI]
- AKOS015920149
- SCHEMBL41040
- Indinavir sulfate (USAN:USP)
- MLS001401425
- NSC 697197
- DTXCID9024221
- MFCD00920346
- INDINAVIR SULFATE [WHO-DD]
- NCGC00255764-01
- DRG-0233
- D-erythro-Pentonamide, 2,3,5-trideoxy-N-(2,3-dihydro-2-hydroxy-1H-inden-1-yl)-5-(2-(((1,1-dimethylethyl)amino)carbonyl)-4-(3-pyridinylmethyl)-1-piperazinyl)-2-(phenylmethyl)-, monohydrate, (1(1S,2R),5(S))-, sulfate (1:1)
- (S)-1-((2S,4R)-4-benzyl-2-hydroxy-5-(((1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino)-5-oxopentyl)-N-(tert-butyl)-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide sulfate
- INDINAVIR SULFATE [USP MONOGRAPH]
- C36H47N5O4.H2SO4
- HMS2231G18
- Tox21_111687
- NCGC00159460-04
- D-erythro-Pentonamide, 2,3,5-trideoxy-N-(2,3-dihydro-2-hydroxy-1H-inden-1-yl)-5-(2-(((1,1-dimethylethyl)amino)carbonyl)-4-(3-pyridinylmethyl)-1-piperazinyl)-2-(phenylmethyl)-, (1(1S,2R,5(S))-, sulfate (1:1) (salt)
- (2S)-1-[(2S,4R)-4-benzyl-2-hydroxy-5-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide;sulfuric acid
- Z1546616207
- CAS-157810-81-6
- Crixivan (TN)
- Indinavir for system suitability
- (alphaR,gammaS,2S)-alpha-BENZYL-2-(TERT-BUTYLCARBAMOYL)-gamma-HYDROXY-N-((1S,2R)-2-HYDROXY-1-INDANYL)-4-(3-PYRIDYLMETHYL)-1-PIPERAZINEVALERAMIDE SULPHATE (1:1) (SALT)
- CHEMBL1735
- 2,3,5-Trideoxy-N-[(1S,2R)-2,3-dihydro-2-hydroxy-1H-inden-1-yl]-5-[(2S)-2[[(1,1-dimethylethyl)amino]carbonyl]-4-(3-pyridinylmethyl)-1-piperazinyl]-2-(phenylmethyl)-D-erythro-pentonamide
- AC-1935
- L-735524
- EN300-123044
- Indinavir Sulfate [USAN]
- Indinavir, Sulfate (1:1)
- (2S)-1-[(2S,4R)-4-benzyl-2-hydroxy-4-{[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]carbamoyl}butyl]-N-tert-butyl-4-[(pyridin-3-yl)methyl]piperazine-2-carboxamide; sulfuric acid
- NC00232
- D-erythro-Pentonamide, 2,3,5-trideoxy-N-((1S,2R)-2,3-dihydro-2-hydroxy-1H-inden-1-yl)-5-((2S)-2-(((1,1-dimethylethyl)amino)carbonyl)-4-(3-pyridinylmethyl)-1-piperazinyl)-2-(phenylmethyl)-, sulfate (1:1) (salt)
- Indinivar sulphate
- 771H53976Q
- s9567
- (alphaR,gammaS,2S)-alpha-Benzyl-2-(tert-butylcarbamoyl)-gamma-hydroxy-N-[(1S,2R)-2-hydroxy-1-indanyl]-4-(3-pyridylmethyl)-1-piperazinevaleramide sulfate (1:1) (salt)
- INDINAVIR SULFATE [VANDF]
- NSC-697197
- DTXSID1044221
- D00897
- D-erythro-Pentonamide, 2,3,5-trideoxy-N-[(1S,2R)-2,3-dihydro-2-hydroxy-1H-inden-1-yl]-5-[(2S)-2-[[(1,1-dimethylethyl)amino]carbonyl]-4-(3-pyridinylmethyl)-1-piperazinyl]-2-(phenylmethyl)-, sulfate (1:1)
- INDINAVIR SULFATE [HSDB]
- 157810-81-6
- SMR000469161
- (2S)-1-[(2S,4R)-4-benzyl-2-hydroxy-5-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide sulphate salt
- MLS006010223
- INDINAVIRI SULFAS [WHO-IP LATIN]
- HSDB 7158
- AS-30738
- CCG-100982
- Indinavir sulfate [USAN:USP]
- HB7480
- Q27106928
- HY-B0689A
- INDINAVIR SULFATE [MART.]
- Indinavir sulfate; (2S)-1-[(2S,4R)-4-Benzyl-2-hydroxy-5-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-oxopentyl]-N-(1,1- dimethylethyl)-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide sulfate ethanolate
-
- MDL: MFCD00920346
- インチ: InChI=1S/C36H47N5O4.H2O4S/c1-36(2,3)39-35(45)31-24-40(22-26-12-9-15-37-21-26)16-17-41(31)23-29(42)19-28(18-25-10-5-4-6-11-25)34(44)38-33-30-14-8-7-13-27(30)20-32(33)43;1-5(2,3)4/h4-15,21,28-29,31-33,42-43H,16-20,22-24H2,1-3H3,(H,38,44)(H,39,45);(H2,1,2,3,4)/t28-,29+,31+,32-,33+;/m1./s1
- InChIKey: NUBQKPWHXMGDLP-BDEHJDMKSA-N
- SMILES: O=C([C@@H](C[C@H](O)CN(CCN(CC1=CN=CC=C1)C2)[C@@H]2C(NC(C)(C)C)=O)CC3=CC=CC=C3)N[C@H]4C(C=CC=C5)=C5C[C@H]4O.O=S(O)(O)=O
計算された属性
- 精确分子量: 711.33000
- 同位素质量: 711.33018471g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 6
- 氢键受体数量: 13
- 重原子数量: 50
- 回転可能化学結合数: 14
- 複雑さ: 1030
- 共价键单元数量: 2
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 201Ų
じっけんとくせい
- ゆうかいてん: 150-153°C (dec)
- Boiling Point: 877.9°C at 760 mmHg
- PSA: 201.01000
- LogP: 3.95250
Indinavir sulfate Security Information
- Signal Word:Warning
- 危害声明: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- セキュリティの説明: S36/37
- 储存条件:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Indinavir sulfate 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Indinavir sulfate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5863-200 mg |
Indinavir sulfate |
157810-81-6 | 100.00% | 200mg |
¥987.00 | 2022-04-26 | |
Enamine | EN300-123044-0.05g |
(2S)-1-[(2S,4R)-4-benzyl-2-hydroxy-4-{[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]carbamoyl}butyl]-N-tert-butyl-4-[(pyridin-3-yl)methyl]piperazine-2-carboxamide, sulfuric acid |
157810-81-6 | 95% | 0.05g |
$413.0 | 2023-07-10 | |
abcr | AB449559-1 g |
Indinavir sulfate, 95%; . |
157810-81-6 | 95% | 1g |
€389.50 | 2023-07-18 | |
LKT Labs | I5313-1 g |
Indinavir Sulfate |
157810-81-6 | ≥99% | 1g |
$71.20 | 2023-07-11 | |
eNovation Chemicals LLC | D553255-1g |
Indinavir sulfate |
157810-81-6 | 97% | 1g |
$598 | 2023-09-02 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5863-1 mL * 10 mM (in DMSO) |
Indinavir sulfate |
157810-81-6 | 100% | 1 mL * 10 mM (in DMSO) |
¥ 291 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5863-1 mL * 10 mM (in DMSO) |
Indinavir sulfate |
157810-81-6 | 100.00% | 1 mL * 10 mM (in DMSO) |
¥291.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce56862-100mg |
Indinavir sulfate |
157810-81-6 | 98% | 100mg |
¥719.00 | 2023-09-07 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce56862-50mg |
Indinavir sulfate |
157810-81-6 | 98% | 50mg |
¥449.00 | 2023-09-07 | |
TRC | I525000-5mg |
Indinavir Sulfate |
157810-81-6 | 5mg |
$ 46.00 | 2023-09-07 |
Indinavir sulfate 関連文献
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
-
Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
Indinavir sulfateに関する追加情報
Indinavir Sulfate: A Comprehensive Overview
Indinavir sulfate (CAS No. 157810-81-6) is a potent protease inhibitor that has played a significant role in the treatment of HIV/AIDS since its approval by the U.S. Food and Drug Administration (FDA) in 1997. This compound belongs to the class of antiretroviral drugs, which are essential in the management of human immunodeficiency virus (HIV) infection. The chemical structure of indinavir sulfate is characterized by its ability to inhibit the activity of the HIV protease enzyme, thereby preventing the replication of the virus and slowing down the progression of the disease.
The development of indinavir sulfate was a milestone in antiretroviral therapy, as it demonstrated high efficacy in reducing viral load and improving immune function in patients with HIV/AIDS. Its mechanism of action involves binding to the active site of the HIV protease, a critical enzyme required for the processing of viral proteins into functional components. By inhibiting this enzyme, indinavir sulfate disrupts the viral life cycle, making it an indispensable component of highly active antiretroviral therapy (HAART) regimens.
Recent studies have explored the potential of indinavir sulfate beyond its traditional use in HIV treatment. For instance, researchers have investigated its antiviral activity against other pathogens, such as hepatitis C virus (HCV) and coronavirus, highlighting its broad-spectrum antiviral properties. These findings suggest that indinavir sulfate could be repurposed for treating emerging viral infections, particularly in light of the increasing threat of drug-resistant strains.
In terms of pharmacokinetics, indinavir sulfate is known for its high bioavailability when administered orally. However, its use is often associated with gastrointestinal side effects, such as diarrhea and nausea, due to its formulation with certain excipients. To address these issues, recent advancements have focused on developing modified-release formulations and alternative delivery systems that enhance patient compliance while maintaining therapeutic efficacy.
The clinical application of indinavir sulfate has also been expanded to include pediatric populations. Studies have demonstrated that age-appropriate dosing regimens can effectively control viral replication in children with HIV, underscoring its versatility as a therapeutic agent across diverse patient demographics. Furthermore, ongoing research is exploring the combination of indinavir sulfate with other antiretroviral drugs to optimize treatment outcomes and minimize drug resistance.
One area of significant interest is the investigation of indinavir sulfate's potential as a component in pre-exposure prophylaxis (PrEP) strategies for HIV prevention. Early studies suggest that it may offer protection against HIV acquisition when used in combination with other inhibitors, providing a promising avenue for reducing new infections globally.
In conclusion, indinavir sulfate remains a cornerstone in HIV/AIDS therapy, with ongoing research continuing to uncover new applications and improve its therapeutic profile. Its role as a protease inhibitor has not only transformed the lives of countless individuals but also paved the way for innovative approaches in antiviral medicine.
157810-81-6 (Indinavir sulfate) Related Products
- 150378-17-9(Indinavir)
- 1269152-20-6(2-{1-(2-aminophenyl)sulfanylcyclopentyl}acetonitrile)
- 1005301-11-0(3-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide)
- 2166932-57-4(8-3-(methoxymethyl)-1,2,4-oxadiazol-5-yl-2-oxa-6-azaspiro3.4octane)
- 2171804-95-6(3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamidooxolane-3-carboxylic acid)
- 1387918-10-6(N-{3-[(2-methylpropane-2-sulfonyl)methyl]phenyl}-6-(methylsulfanyl)pyridine-3-carboxamide)
- 1804623-93-5(2-Hydroxy-5-nitro-3-(trifluoromethoxy)pyridine-6-acetonitrile)
- 1175559-45-1(6,8-Dichloro-2,7-naphthyridin-1(2H)-one hydrochloride)
- 328555-83-5((2Z)-8-ethoxy-2-(4-fluorophenyl)imino-2H-chromene-3-carboxamide)
- 2171601-04-8(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{1-(oxolan-3-yl)ethylcarbamoyl}butanoic acid)
